molecular formula C16H17N3O2 B1145357 Desulfoxide4-DemethylOmeprazole CAS No. 1384163-92-1

Desulfoxide4-DemethylOmeprazole

Cat. No.: B1145357
CAS No.: 1384163-92-1
M. Wt: 283.32 g/mol
InChI Key: JGZCGSDRNJLWDD-UHFFFAOYSA-N
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Description

Desulfoxide-4-DemethylOmeprazole (C₁₃H₁₃N₃O₂S; MW: 283.33) is a structural derivative of omeprazole, a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . The compound is characterized by two key modifications:

  • Desulfoxidation: Removal of the sulfoxide group (S=O) present in omeprazole, resulting in a sulfide (S) moiety.
  • 4-Demethylation: Elimination of the methyl group (-CH₃) at the 4-position of the benzimidazole ring.

These modifications reduce its molecular weight compared to omeprazole (C₁₇H₁₉N₃O₃S; MW: 345.4) and alter its physicochemical properties, such as lipophilicity and pKa, which may influence bioavailability and metabolic stability .

Properties

CAS No.

1384163-92-1

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JGZCGSDRNJLWDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC

Synonyms

2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desulfoxide4-DemethylOmeprazole typically involves multiple steps, starting from the parent compound, omeprazole. The key steps include:

    Demethylation: Removal of a methyl group from omeprazole.

    Desulfoxidation: Removal of the sulfoxide group.

These reactions are generally carried out under controlled conditions using specific reagents and catalysts. For instance, demethylation can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent . Desulfoxidation can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Desulfoxide4-DemethylOmeprazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Desulfoxide-4-DemethylOmeprazole with omeprazole and its related metabolites/derivatives:

Compound Molecular Formula Molecular Weight Key Structural Features Reported Activity/Stability
Omeprazole C₁₇H₁₉N₃O₃S 345.4 Sulfoxide group, 4-methyl benzimidazole Prodrug; activated in acidic pH
Desulfoxide-4-DemethylOmeprazole C₁₃H₁₃N₃O₂S 283.33 Sulfide group, 4-demethyl benzimidazole Likely inactive due to lack of sulfoxide
Omeprazole Sulfide C₁₇H₁₉N₃O₂S 329.4 Sulfide group, intact 4-methyl benzimidazole Less active metabolite; poor acid activation
5-Hydroxy Omeprazole C₁₇H₁₇N₃O₄S 361.4 Hydroxyl group at 5-position Major metabolite; moderate activity
Pantoprazole C₁₆H₁₅F₂N₃O₄S 383.4 Difluoromethoxy group Higher acid stability than omeprazole

Pharmacodynamic and Pharmacokinetic Insights

  • Activity : The sulfoxide group in omeprazole is critical for its prodrug activation in acidic environments. Desulfoxide-4-DemethylOmeprazole lacks this group, rendering it pharmacologically inactive .
  • Lipophilicity : The absence of polar sulfoxide and methyl groups increases lipophilicity (logP ~2.8 vs. omeprazole’s 2.1), which may enhance membrane permeability but reduce solubility .

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